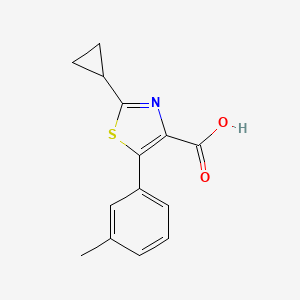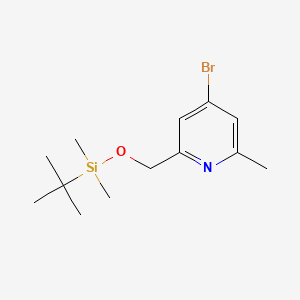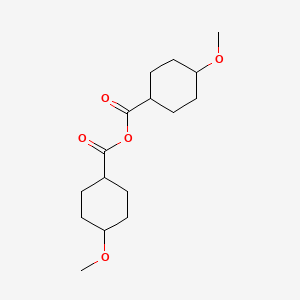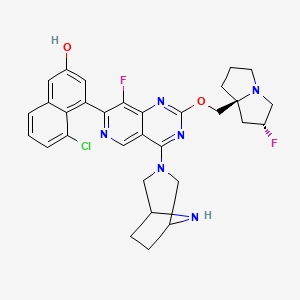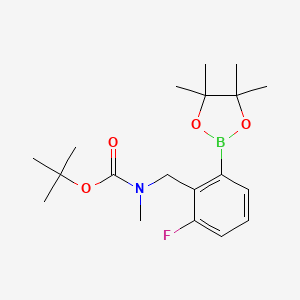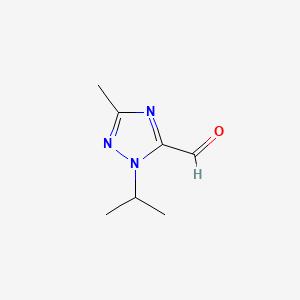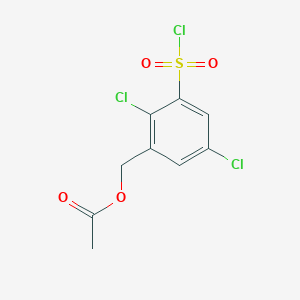
2,5-Dichloro-3-(chlorosulfonyl)benzyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Acetyloxy)methyl]-2,5-dichlorobenzenesulfonyl chloride is a chemical compound with the molecular formula C9H7Cl3O4S. It is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Acetyloxy)methyl]-2,5-dichlorobenzenesulfonyl chloride typically involves the chlorosulfonation of 2,5-dichlorotoluene followed by acetylation. The reaction conditions often require the use of chlorosulfonic acid and acetic anhydride as reagents. The process is carried out under controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of 3-[(Acetyloxy)methyl]-2,5-dichlorobenzenesulfonyl chloride on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(Acetyloxy)methyl]-2,5-dichlorobenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of sulfonic acids.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired product.
Oxidizing and Reducing Agents: Various oxidizing and reducing agents can be used, such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as sulfonamides, sulfonate esters, and sulfonate salts can be formed.
Hydrolysis Products: Sulfonic acids are the primary products of hydrolysis.
Wissenschaftliche Forschungsanwendungen
3-[(Acetyloxy)methyl]-2,5-dichlorobenzenesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-[(Acetyloxy)methyl]-2,5-dichlorobenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The acetoxy group can also participate in reactions, providing additional sites for chemical modification. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dichlorobenzenesulfonyl chloride: Lacks the acetoxy group, making it less versatile in certain reactions.
3-(Chloromethyl)-2,5-dichlorobenzenesulfonyl chloride: Similar structure but with a chloromethyl group instead of an acetyloxymethyl group.
3-(Methoxymethyl)-2,5-dichlorobenzenesulfonyl chloride: Contains a methoxymethyl group, which affects its reactivity and applications.
Uniqueness
3-[(Acetyloxy)methyl]-2,5-dichlorobenzenesulfonyl chloride is unique due to the presence of both the sulfonyl chloride and acetoxy groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C9H7Cl3O4S |
|---|---|
Molekulargewicht |
317.6 g/mol |
IUPAC-Name |
(2,5-dichloro-3-chlorosulfonylphenyl)methyl acetate |
InChI |
InChI=1S/C9H7Cl3O4S/c1-5(13)16-4-6-2-7(10)3-8(9(6)11)17(12,14)15/h2-3H,4H2,1H3 |
InChI-Schlüssel |
APOWIHNLRAWGAG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC1=C(C(=CC(=C1)Cl)S(=O)(=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




